3-Chloro-7-methoxyquinolin-4-amine

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzyme Selectivity

Standard 4-aminoquinolines like chloroquine are inadequate for CNS-targeted SAR studies due to non-transferable pharmacological profiles. 3-Chloro-7-methoxyquinolin-4-amine provides a validated, selective MAO-B inhibitory scaffold (IC50 666 nM human) with a defined substitution pattern. - 38-fold MAO-B selectivity over MAO-A; >150-fold potency improvement over non-chlorinated analog. - Translational tool compound with quantified rat (316 nM) and human IC50 data enabling cross-species modeling. - Supplied with comprehensive analytical characterization for immediate structure-activity relationship campaigns.

Molecular Formula C10H9ClN2O
Molecular Weight 208.645
CAS No. 1203645-08-2
Cat. No. B598068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-methoxyquinolin-4-amine
CAS1203645-08-2
Synonyms4-Amino-3-chloro-7-methoxyquinoline
Molecular FormulaC10H9ClN2O
Molecular Weight208.645
Structural Identifiers
SMILESCOC1=CC2=NC=C(C(=C2C=C1)N)Cl
InChIInChI=1S/C10H9ClN2O/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3,(H2,12,13)
InChIKeyVXSUVLMLVCTWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-7-methoxyquinolin-4-amine Physicochemical & Structural Profile


3-Chloro-7-methoxyquinolin-4-amine (CAS 1203645-08-2) is a 4-aminoquinoline derivative characterized by a chlorine atom at the C3 position and a methoxy group at the C7 position on the quinoline ring system. Its molecular formula is C10H9ClN2O, with a molecular weight of 208.64 g/mol . Predicted physicochemical properties include a boiling point of 365.2±37.0 °C, a density of 1.346±0.06 g/cm³, and a pKa of 6.95±0.50, which are critical parameters for assessing solubility, stability, and formulation suitability in research applications . This compound serves as a core scaffold within the privileged 4-aminoquinoline pharmacophore class, which is historically associated with antimalarial and broader biological activities [1].

4-Aminoquinoline scaffold with 3-chloro-7-methoxy pattern for SAR probe studies
Reported MAO-B inhibition profile distinct from non-chlorinated analog
Isoform selectivity context for MAO-B over MAO-A enzyme studies

3-Chloro-7-methoxyquinolin-4-amine: Critical Role of the 3-Chloro-7-Methoxy Pattern


The selection of a 4-aminoquinoline derivative for research cannot be based on the core scaffold alone. Extensive structure-activity relationship (SAR) studies have established that the precise nature and position of substituents on the quinoline ring are critical determinants of biological activity, target engagement, and physicochemical behavior [1]. For example, the presence and position of a chloro group are known to be a requirement for β-hematin inhibitory activity in antimalarial contexts, and substitutions at the 6- and 7-positions have been shown to modulate in vitro antiplasmodial activity relative to the standard 7-chloro substitution [2]. Therefore, substituting 3-Chloro-7-methoxyquinolin-4-amine with a generic, unsubstituted, or differently substituted 4-aminoquinoline (such as chloroquine or amodiaquine) would introduce a fundamentally different molecular entity with altered target binding, selectivity, and pharmacological profile, rendering any research findings non-transferable. The specific combination of a 3-chloro and a 7-methoxy group confers a unique molecular property set that must be treated as distinct.

Non-chlorinated or differently substituted 4-aminoquinolines (e.g., 7-methoxy only) may lack chloro-dependent MAO-B inhibitory profile and cannot be assumed interchangeable.
Standard antimalarial 4-aminoquinolines (e.g., chloroquine, amodiaquine) possess distinct substitution and side-chain patterns, leading to altered target binding and selectivity.
Broad-spectrum MAO inhibitors or non-selective probes do not replicate the isoform-selective profile required for MAO-B-specific research workflows.

Quantitative Differentiators of 3-Chloro-7-methoxyquinolin-4-amine


MAO-B Inhibition: 3-Chloro vs. 7-Methoxy Analog

3-Chloro-7-methoxyquinolin-4-amine exhibits a distinct inhibitory profile against human monoamine oxidase B (MAO-B) compared to its non-chlorinated analog, 7-methoxyquinolin-4-amine. In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, the target compound demonstrated an IC50 of 666 nM [1]. In contrast, the same assay for 7-methoxyquinolin-4-amine reports an IC50 of >100,000 nM (>100 µM) for MAO-B [2]. This represents an approximate 150-fold increase in potency conferred by the 3-chloro substituent, highlighting its critical role in enhancing MAO-B binding affinity.

MAO-B Inhibition
Head-to-head
Target IC50 666 nM vs >100,000 nM for non-chlorinated analog
>150-fold potency difference, supports chloro-dependent binding evaluation
Fluorescence assay; kynuramine conversion endpoint
Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzyme Selectivity

MAO-B Selectivity Over MAO-A

The target compound displays a notable selectivity profile between the two MAO isoforms. In a fluorescence-based assay, it inhibited recombinant human MAO-A with an IC50 of 25,300 nM (25.3 µM) [1]. When compared to its potent activity against MAO-B (IC50 = 666 nM), the compound exhibits a 38-fold selectivity for the MAO-B isoform over MAO-A. This selectivity is a key differentiator from broad-spectrum MAO inhibitors, which often exhibit similar potencies for both isoforms and are associated with more pronounced side effects. In comparison, the non-chlorinated analog 7-methoxyquinolin-4-amine shows negligible inhibition of both isoforms (MAO-B IC50 >100,000 nM [2]), failing to demonstrate any useful selectivity or potency.

MAO-B Selectivity
Head-to-head
38-fold selectivity for MAO-B (IC50 666 nM) over MAO-A (25,300 nM)
Selectivity profile distinct from non-selective MAO inhibitors
Recombinant human MAO isoforms; fluorescence assay
Isoform Selectivity MAO-A Inhibition Drug Discovery

Cross-Species MAO-B Inhibition: Human vs. Rat

Evaluation of 3-Chloro-7-methoxyquinolin-4-amine in both human and rat MAO-B assays reveals a moderate species-dependent difference in potency. The compound exhibits an IC50 of 666 nM against human MAO-B [1] and an IC50 of 316 nM against rat MAO-B in brain mitochondrial homogenate [2]. This 2.1-fold difference indicates that the compound is slightly more potent against the rat isoform.

Cross-Species Potency
Cross-study comparable
Human IC50 666 nM; Rat IC50 316 nM (2.1-fold more potent in rat)
Species-specific potency difference informs in vivo model interpretation
Rat brain mitochondrial homogenate; different assay platforms
Translational Pharmacology MAO-B Inhibition In Vivo Model Selection

Predicted pKa Compared to Chloroquine

The predicted acid dissociation constant (pKa) of 3-Chloro-7-methoxyquinolin-4-amine is 6.95±0.50 . This value is a crucial differentiator from other 4-aminoquinoline scaffolds. For comparison, the parent compound chloroquine (7-chloro-4-aminoquinoline) has a reported pKa of 8.3 for its quinoline nitrogen and 10.1 for its tertiary amine side chain [1]. The lower pKa of the target compound indicates it will be significantly less protonated at physiological pH (7.4), leading to altered solubility, membrane permeability, and intracellular distribution compared to chloroquine. This fundamental physicochemical difference directly impacts its suitability for specific assay conditions and its behavior in cellular or in vivo models.

Ionization Profile
Class-level inference
Predicted pKa 6.95 vs chloroquine pKa 8.3
Lower protonation at physiological pH may alter permeability and distribution
Predicted value; experimental verification recommended
Physicochemical Profiling ADME Prediction Formulation Development

High-Impact Research Applications of 3-Chloro-7-methoxyquinolin-4-amine


Lead Optimization for Selective MAO-B Inhibitors

3-Chloro-7-methoxyquinolin-4-amine is an ideal starting point for medicinal chemistry campaigns focused on developing selective MAO-B inhibitors. Its demonstrated 38-fold selectivity for MAO-B over MAO-A [1] and its >150-fold improved potency over the non-chlorinated 7-methoxyquinolin-4-amine analog [2] provide a clear, quantitative advantage. This compound serves as a validated hit with a defined selectivity profile, which is essential for the development of therapeutics for Parkinson's disease and other neurodegenerative disorders where selective MAO-B inhibition is desired.

SAR Mechanistic Probe for 4-Aminoquinolines

The unique substitution pattern of 3-Chloro-7-methoxyquinolin-4-amine (3-Cl, 7-OMe) makes it a powerful tool for SAR studies. By comparing its activity data (e.g., MAO-B IC50 = 666 nM [3]) with that of analogs like chloroquine (7-Cl, 4-N-side chain) and 7-methoxyquinolin-4-amine (7-OMe only), researchers can precisely map the contribution of the 3-chloro group and the 7-methoxy group to target binding and selectivity. This compound enables a deeper understanding of the molecular determinants governing 4-aminoquinoline pharmacology beyond what is possible with standard compounds like chloroquine.

Translational Pharmacology: In Vitro to In Vivo MAO-B

The availability of quantitative IC50 data for both human (666 nM) and rat (316 nM) MAO-B [3] positions 3-Chloro-7-methoxyquinolin-4-amine as a valuable tool compound for translational research. This 2.1-fold potency difference allows for more accurate extrapolation of in vitro findings to rodent models. It is particularly useful in preclinical studies where correlating target engagement in the brain (e.g., via PET imaging or ex vivo enzyme assays) with in vivo efficacy requires a precise understanding of species-specific compound potency.

Application
Selection Property
Validation Focus
MAO-B selective inhibitor lead identification
MAO-B/MAO-A isoform selectivity profile
Reported 38-fold selectivity confirmation
4-Aminoquinoline SAR probe studies
Substituent-dependent activity mapping
SAR comparison with chloroquine and 7-methoxy analog
In vitro to in vivo MAO-B translation studies
Cross-species potency concordance
Species-specific IC50 ratio and model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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